1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea
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Overview
Description
1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea is an organic compound that belongs to the class of ureas It features a methoxyphenyl group and a pyridinylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 3-methoxyaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then treated with an isocyanate to yield the desired urea compound. The reaction conditions often include:
- Solvent: Commonly used solvents include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: In some cases, catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with the pyridinyl group attached at a different position.
1-(3-Methoxyphenyl)-3-(pyridin-4-ylmethyl)urea: Another positional isomer with the pyridinyl group at the 4-position.
1-(3-Methoxyphenyl)-3-(quinolin-2-ylmethyl)urea: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and pyridinyl groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-7-4-6-11(9-13)17-14(18)16-10-12-5-2-3-8-15-12/h2-9H,10H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNHQUFKHIRJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49827491 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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